molecular formula C9H8O4 B14609688 5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione CAS No. 58698-90-1

5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione

Cat. No.: B14609688
CAS No.: 58698-90-1
M. Wt: 180.16 g/mol
InChI Key: SSNZMKONSOUKFJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione is an organic compound with a unique structure characterized by a benzodioxole ring substituted with two methyl groups at positions 5 and 6, and two ketone groups at positions 4 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzodioxole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1,3-Benzodioxole: A parent compound with a similar benzodioxole ring but lacking the methyl and ketone substitutions.

    5,6-Dimethyl-1,3-benzodioxole: Similar structure but without the ketone groups.

    4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Another derivative with different substituents.

Uniqueness: 5,6-Dimethyl-2H-1,3-benzodioxole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

58698-90-1

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

5,6-dimethyl-1,3-benzodioxole-4,7-dione

InChI

InChI=1S/C9H8O4/c1-4-5(2)7(11)9-8(6(4)10)12-3-13-9/h3H2,1-2H3

InChI Key

SSNZMKONSOUKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)OCO2)C

Origin of Product

United States

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